REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[S:8][CH:9]=[C:10]([Br:12])[N:11]=1.[O:13]=[C:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:15]1>ClCCl>[Br:12][C:10]1[N:11]=[C:7]([C:14]2([OH:13])[CH2:15][CH2:16][N:17]([C:20]([O:22][C:23]([CH3:25])([CH3:24])[CH3:26])=[O:21])[CH2:18][CH2:19]2)[S:8][CH:9]=1
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Name
|
|
Quantity
|
1.48 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
0.524 g
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Type
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reactant
|
Smiles
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BrC=1SC=C(N1)Br
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Name
|
|
Quantity
|
11 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0.516 g
|
Type
|
reactant
|
Smiles
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O=C1CCN(CC1)C(=O)OC(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The mixture stirred at −78° C. for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction mixture stirred at −78° C. for 10 minutes
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Duration
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10 min
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Type
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CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt over 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to −30° C.
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Type
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CUSTOM
|
Details
|
was then quenched by the addition of saturated aqueous ammonium chloride solution
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Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases were dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified via column chromatography on silica gel (Biotage 50 g column, gradient elution with 5-60% ethyl acetate-hexane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(SC1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.744 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |